molecular formula C15H11N5O4S B2954456 N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 899752-01-3

N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2954456
CAS RN: 899752-01-3
M. Wt: 357.34
InChI Key: YNNJDPRMNXKAIH-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as NPOSA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NPOSA is a thiol reagent that has been used for the selective modification of cysteine residues in proteins.

Scientific Research Applications

Pharmacological Potential and Toxicity Assessment

Research has demonstrated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally related to N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. These compounds have been investigated for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives have shown binding and moderate inhibitory effects across multiple assays, highlighting their potential as multifunctional pharmacological agents with therapeutic benefits in analgesic and anti-inflammatory domains (Faheem, 2018).

Antimicrobial and Enzyme Inhibition

N-substituted phenyl acetamide benzimidazole-based derivatives, including structures closely related to the compound , have demonstrated significant antibacterial activity. Specifically, derivatives have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating the compound's potential as a novel antibacterial agent. The presence of a m-nitro phenyl at the N-position of benzimidazole is particularly favored for enhancing anti-MRSA activity (Chaudhari et al., 2020).

Anticancer Activities

Derivatives of N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their anticancer properties. Certain derivatives were found to exhibit significant cytotoxicity against cancer cell lines, underscoring the compound's potential utility in developing novel anticancer therapies. Such studies not only highlight the compound's effectiveness but also its applicability in creating more targeted and effective cancer treatments (Vinayak et al., 2014).

properties

IUPAC Name

N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4S/c21-13(17-11-2-1-3-12(8-11)20(22)23)9-25-15-19-18-14(24-15)10-4-6-16-7-5-10/h1-8H,9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNJDPRMNXKAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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